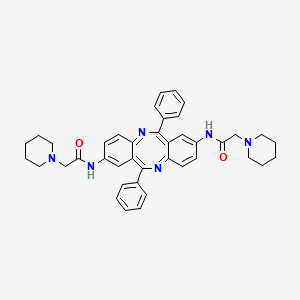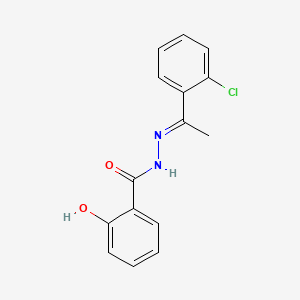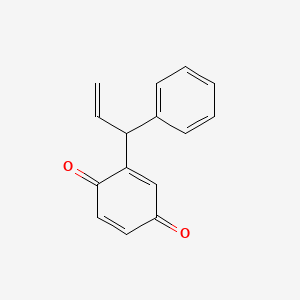
Dalbergione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dalbergione is a naturally occurring neoflavonoid compound predominantly found in the heartwood of Dalbergia species, such as Dalbergia latifolia and Dalbergia odorifera . It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cytoprotective effects . This compound and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications.
Métodos De Preparación
Dalbergione can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound from the heartwood of Dalbergia species . The chemical synthesis of this compound involves several steps, including the formation of intermediate compounds through reactions such as methylation and hydroxylation . Industrial production methods focus on optimizing yield and purity through advanced chromatographic techniques and controlled reaction conditions .
Análisis De Reacciones Químicas
Dalbergione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Dalbergione has a wide range of scientific research applications:
Mecanismo De Acción
Dalbergione exerts its effects through several molecular pathways:
Anti-inflammatory: This compound induces the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of nuclear factor E2-related factor 2 (Nrf2) in microglial cells. This pathway plays a crucial role in reducing inflammation and oxidative stress.
Cytoprotective: The compound activates the JNK MAPK pathway, leading to increased HO-1 expression and protection against cellular damage.
Neuroprotective: This compound inhibits the production of pro-inflammatory cytokines and nitric oxide by suppressing the nuclear factor-kappa B (NF-κB) pathway.
Comparación Con Compuestos Similares
Dalbergione is part of a group of neoflavonoids that includes compounds such as dalbergin, methoxythis compound, and dalbergiphenol . Compared to these similar compounds, this compound is unique due to its specific substitution pattern and its potent biological activities . Other similar compounds include:
Dalbergin: Found in various Dalbergia species, known for its anti-inflammatory properties.
Methoxythis compound: Exhibits similar pharmacological activities but with different potency and specificity.
Dalbergiphenol: Another neoflavonoid with significant antioxidant and anti-inflammatory effects.
This compound stands out due to its unique chemical structure and the breadth of its biological activities, making it a compound of high interest in both research and industrial applications.
Propiedades
Número CAS |
24946-69-8 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H12O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-10,13H,1H2 |
Clave InChI |
GHCDJBVCFINEBQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=CC=C1)C2=CC(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


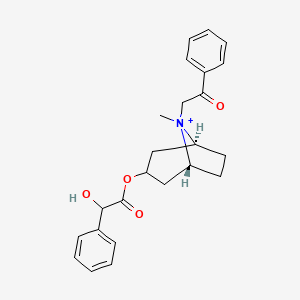
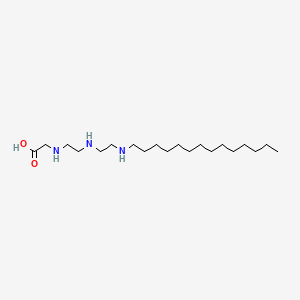
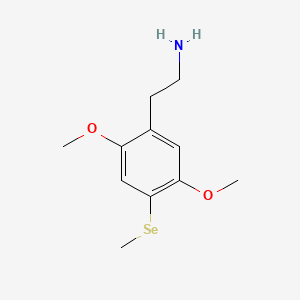


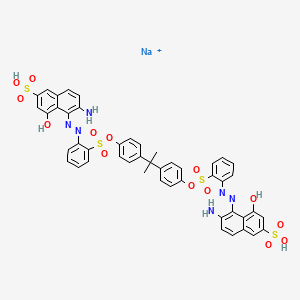
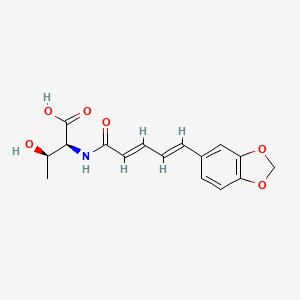
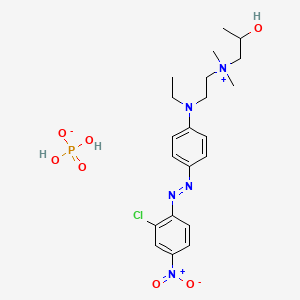
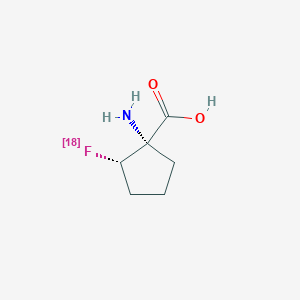
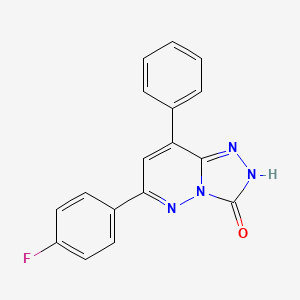
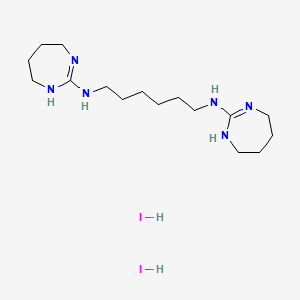
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
